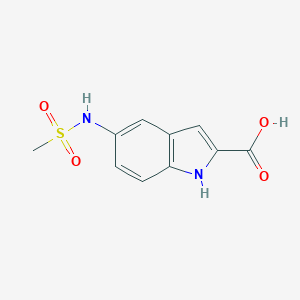

5-Methylsulfonaminoindol-2-carbonsäure

Übersicht

Beschreibung

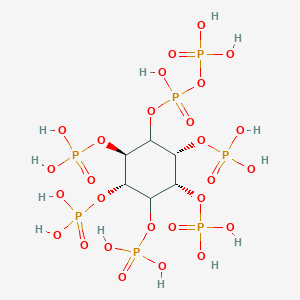

5-Methylsulfonamido-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O4S and its molecular weight is 254.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Methylsulfonamido-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylsulfonamido-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

5-Methylsulfonaminoindol-2-carbonsäure: ist ein Derivat von Indol, das eine Kernstruktur in vielen pharmakologisch aktiven Verbindungen ist. Die Sulfonamidgruppe in dieser Verbindung deutet auf potenzielle antimikrobielle Eigenschaften hin . Es könnte auf seine Wirksamkeit bei der Behandlung bakterieller Infektionen untersucht werden und könnte als Gerüst für die Entwicklung neuer Antibiotika dienen.

Medizinische Chemie

In der medizinischen Chemie ist das Indolringsystem für sein Vorkommen in Verbindungen mit vielfältigen biologischen Aktivitäten bekannt. Die fragliche Verbindung könnte in der Wirkstoffentwicklung eingesetzt werden, insbesondere für die Herstellung von Molekülen mit entzündungshemmenden, antituberkulösen, antidiabetischen und krebshemmenden Eigenschaften .

Biochemische Forschung

Die Carbonsäuregruppe in This compound macht sie zu einem Kandidaten für biochemische Studien im Zusammenhang mit Enzym-Wechselwirkungen. Sie könnte verwendet werden, um die Enzymhemmung oder -modulation zu untersuchen, was entscheidend ist, um Stoffwechselwege und Krankheitsmechanismen zu verstehen .

Landwirtschaftliche Chemie

Indolderivate haben Anwendungen in der Landwirtschaft, insbesondere in der Synthese von Pflanzenwachstumshormonen und als Vorläufer für Pestizide. Die Forschung zur Verwendung von This compound in diesen Bereichen könnte zur Entwicklung neuer landwirtschaftlicher Chemikalien führen .

Materialwissenschaft

Die molekulare Struktur der Verbindung deutet auf einen möglichen Nutzen in der Materialwissenschaft hin, insbesondere in der Entwicklung organischer Halbleiter oder als Baustein für komplexe Polymere. Ihre Eigenschaften könnten genutzt werden, um Materialien mit bestimmten elektrischen oder mechanischen Eigenschaften zu erzeugen.

Umweltwissenschaften

Die Erforschung der Umweltauswirkungen von Indolderivaten, einschließlich This compound, ist unerlässlich. Sie könnte in Studien verwendet werden, die darauf abzielen, den biologischen Abbau von Indol-basierten Verbindungen und ihre langfristigen Auswirkungen auf Ökosysteme zu verstehen .

Wirkmechanismus

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit certain enzymes, thereby disrupting the normal functioning of cells

Biochemical Pathways

They can maintain intestinal homeostasis and impact liver metabolism and the immune response . This suggests that 5-Methylsulfonaminoindole-2-carboxylic acid may also influence these pathways, but more research is needed to confirm this.

Pharmacokinetics

The compound has a predicted boiling point of 5646±530 °C and a predicted density of 1641±006 g/cm3 . Its pKa is predicted to be 4.34±0.30 , which could influence its absorption and distribution in the body.

Result of Action

Indole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities

Eigenschaften

IUPAC Name |

5-(methanesulfonamido)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-17(15,16)12-7-2-3-8-6(4-7)5-9(11-8)10(13)14/h2-5,11-12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXMYKDPQPQFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164668 | |

| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150975-95-4 | |

| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150975954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8EC5NG7Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)